H-Cys(1)-Tyr-Ile-D-Asn-D-Asn-Cys(1)-D-Pro-Leu-Gly-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Cys(1)-Tyr-Ile-D-Asn-D-Asn-Cys(1)-D-Pro-Leu-Gly-NH2 is a synthetic peptide consisting of ten amino acids. This peptide is notable for its disulfide bond between the cysteine residues, which contributes to its stability and biological activity. Peptides like this one are often studied for their potential therapeutic applications and their role in biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(1)-Tyr-Ile-D-Asn-D-Asn-Cys(1)-D-Pro-Leu-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The cysteine residues are often protected with groups like trityl (Trt) or methoxytrityl (Mmt) to prevent unwanted side reactions .
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin and the side-chain protecting groups are removed using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like This compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized protocols are used to increase efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Substitution: The peptide can undergo substitution reactions at various functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: DTT or TCEP in aqueous buffer.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
Oxidation: Formation of a disulfide bond between cysteine residues.
Reduction: Free thiol groups on cysteine residues.
Substitution: Modified peptide with new functional groups.
Scientific Research Applications
H-Cys(1)-Tyr-Ile-D-Asn-D-Asn-Cys(1)-D-Pro-Leu-Gly-NH2: has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of H-Cys(1)-Tyr-Ile-D-Asn-D-Asn-Cys(1)-D-Pro-Leu-Gly-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The disulfide bond between cysteine residues plays a crucial role in maintaining the peptide’s structure and function . The peptide can modulate signaling pathways by binding to its targets and inducing conformational changes .
Comparison with Similar Compounds
H-Cys(1)-Tyr-Ile-D-Asn-D-Asn-Cys(1)-D-Pro-Leu-Gly-NH2: can be compared to other peptides with similar structures and functions:
Oxytocin: A neurohypophysial peptide hormone with a similar disulfide bond structure.
Vasopressin: Another peptide hormone with a disulfide bond, involved in water retention and blood pressure regulation.
Synthetic Analogues: Various synthetic peptides designed to mimic or enhance the biological activity of natural peptides.
Properties
Molecular Formula |
C42H64N12O12S2 |
---|---|
Molecular Weight |
993.2 g/mol |
IUPAC Name |
(2R)-1-[(4R,7R,10R,13S,16S,19R)-19-amino-7,10-bis(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H64N12O12S2/c1-5-21(4)34-41(65)51-28(16-32(45)57)37(61)49-27(15-31(44)56)38(62)52-29(19-68-67-18-24(43)35(59)48-26(39(63)53-34)14-22-8-10-23(55)11-9-22)42(66)54-12-6-7-30(54)40(64)50-25(13-20(2)3)36(60)47-17-33(46)58/h8-11,20-21,24-30,34,55H,5-7,12-19,43H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,61)(H,50,64)(H,51,65)(H,52,62)(H,53,63)/t21-,24-,25-,26-,27+,28+,29-,30+,34-/m0/s1 |
InChI Key |
VIFAMMRBZBWEID-VQWBKVQXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.